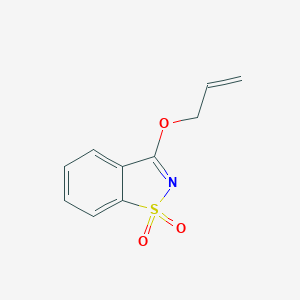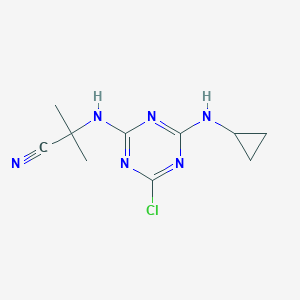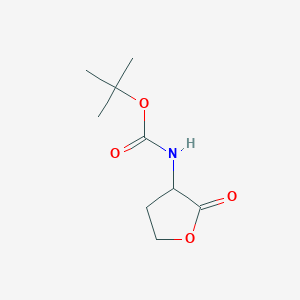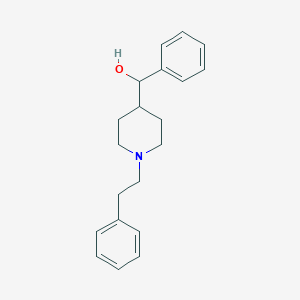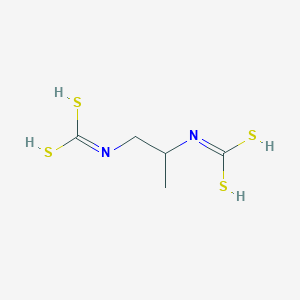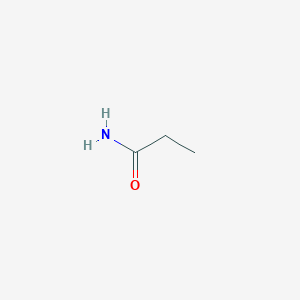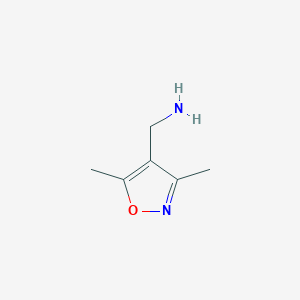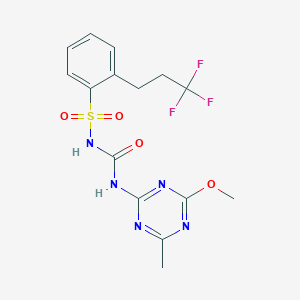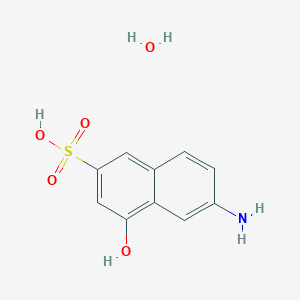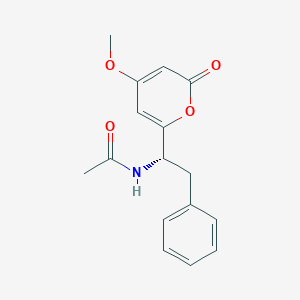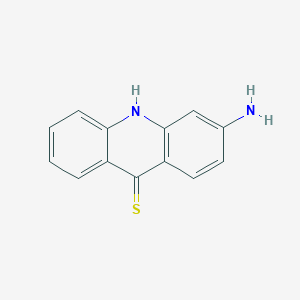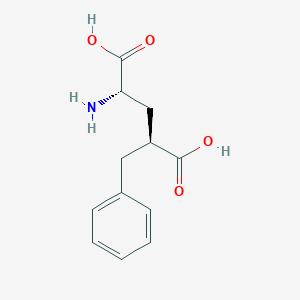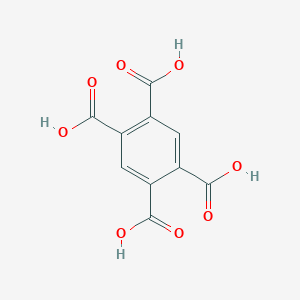![molecular formula C13H18N2 B166751 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane CAS No. 134574-95-1](/img/structure/B166751.png)
1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane
Overview
Description
1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane is a complex organic compound that belongs to the class of bicyclic amines. This compound features a unique 3-azabicyclo[3.1.0]hexane skeleton, which is a common motif in various biologically active molecules. The presence of both an aminomethyl and a benzyl group attached to the bicyclic structure enhances its chemical reactivity and potential for diverse applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane typically involves the cyclopropanation of suitable precursors. One common method is the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate using a dirhodium(II) catalyst . This reaction can be conducted under low catalyst loadings and yields either exo- or endo-3-azabicyclo[3.1.0]hexane derivatives with high diastereoselectivity.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclopropanation reactions. For example, the cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst has been proposed . This method provides high yields and diastereoselectivities, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted bicyclic amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. For example, it can act as a reuptake inhibitor of neurotransmitters such as serotonin, noradrenaline, and dopamine . This interaction is mediated through binding to the respective transporters, thereby modulating neurotransmitter levels in the synaptic cleft.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane: A simpler analog without the aminomethyl and benzyl groups.
1-Benzyl-3-azabicyclo[3.1.0]hexane: Lacks the aminomethyl group.
1-(Aminomethyl)-3-azabicyclo[3.1.0]hexane: Lacks the benzyl group.
Uniqueness
1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane is unique due to the presence of both the aminomethyl and benzyl groups, which enhance its chemical reactivity and potential for diverse applications. This combination of functional groups allows for a broader range of chemical modifications and interactions with biological targets, making it a valuable compound in scientific research.
Properties
IUPAC Name |
(3-benzyl-3-azabicyclo[3.1.0]hexan-1-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c14-9-13-6-12(13)8-15(10-13)7-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOOTPCVPUXCDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CN(C2)CC3=CC=CC=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30577250 | |
| Record name | 1-(3-Benzyl-3-azabicyclo[3.1.0]hexan-1-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134574-95-1 | |
| Record name | 1-(3-Benzyl-3-azabicyclo[3.1.0]hexan-1-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
